

Technical Support Center: XP-59A Airacomet Control Surface and Stability Analysis

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Compound of Interest

Compound Name: XP-59

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This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and control characteristics of the Bell **XP-59A** Airacomet. It is intended for aerospace engineers, researchers, and historians studying the development and flight dynamics of America's first jet aircraft.

Troubleshooting Guide

This guide addresses common stability and control issues encountered during the flight testing and analysis of the **XP-59A**.

Q1: The aircraft exhibits persistent, low-amplitude yawing or "snaking" during flight, especially at higher speeds. What is the cause and potential solution?

A1: This phenomenon, known as directional snaking, was a significant issue for the **XP-59A**, making it a poor gunnery platform.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Root Cause Analysis:
 - Insufficient Directional Stability: The original rounded vertical stabilizer and rudder design did not provide adequate aerodynamic damping to counteract inherent directional instabilities.[\[2\]](#) The low placement of the engine nacelles also caused aerodynamic interference with the empennage.[\[1\]](#)

- Light Rudder Forces: Test pilots reported that the rudder forces were "undesirably light," which could lead to inadvertent pedal inputs causing the aircraft to yaw.[4]
- Fabric Surfaces: The initial prototypes utilized fabric-covered control surfaces, which may have lacked the rigidity to resist aerodynamic loads effectively at higher speeds, contributing to instability.[1][5]
- Solution & Redesign Path:
 - Increase Vertical Tail Area: The primary modification implemented on later YP-59A and production P-59 models was to redesign the vertical stabilizer, changing from a rounded shape to a squared-off configuration with a larger surface area.[2][6] This increased the aircraft's static directional stability.
 - Add Ventral Fin: A ventral fin was added to further enhance directional stability.[2]
 - Stiffen Control Surfaces: The fabric-covered ailerons and flaps were replaced with all-metal surfaces, improving control response and reducing unwanted flex.[2]

Q2: During rolling maneuvers, the aircraft demonstrates poor lateral stability. What are the contributing factors?

A2: Insufficient lateral stability was another key deficiency noted in flight evaluations.[7]

- Root Cause Analysis:
 - Wing Dihedral and Shape: The initial wing design, featuring rounded wingtips, did not provide strong positive lateral stability.
 - Aileron Effectiveness: Early test flights noted issues with the ailerons.[2] The original fabric-covered ailerons may have contributed to sluggish or unpredictable roll response.
- Solution & Redesign Path:
 - Modify Wingtips: Similar to the vertical tail, the rounded wingtips were squared off on production models.[6] This modification can alter wingtip vortex formation and improve roll characteristics.

- Improve Aileron Construction: The switch from fabric-covered to metal ailerons provided a more rigid and effective control surface for roll control.[\[2\]](#)

Frequently Asked Questions (FAQs)

Q1: Why was the **XP-59A** considered an unstable gun platform?

A1: The **XP-59A**'s instability as a gun platform was a direct result of its directional snaking and lateral stability problems.[\[1\]](#)[\[2\]](#)[\[8\]](#) The persistent yawing motion made it difficult for a pilot to maintain a steady flight path required for accurate gunnery.[\[1\]](#) Test pilot reports confirm that the entire airframe would shake when the nose-mounted cannons were fired, further compounding the issue.[\[8\]](#)[\[9\]](#)

Q2: What were the key aerodynamic modifications made between the **XP-59A** prototype and the P-59A production models?

A2: Several major modifications were implemented to improve performance and stability. These included:

- Vertical Stabilizer and Rudder: The tail assembly was changed from a rounded to a squared-off design to increase its area and effectiveness.[\[2\]](#)[\[6\]](#)
- Wingtips: The rounded wingtips of the prototype were squared off.[\[2\]](#)[\[6\]](#)
- Ventral Fin: A ventral fin was added below the empennage.[\[2\]](#)
- Control Surface Construction: Fabric-covered flaps and ailerons were replaced with metal ones.[\[2\]](#)
- Fuselage: The aft fuselage was strengthened to handle flight loads better.[\[2\]](#)

Q3: How did the performance of the **XP-59A** compare to contemporary piston-engine fighters?

A3: The performance of the **XP-59A** was underwhelming and a primary reason it never saw combat.[\[7\]](#) Its maximum speed was only marginally better than some existing propeller-driven fighters like the P-47D Thunderbolt and P-38J Lightning, and it was outclassed in dogfights by these aircraft.[\[2\]](#)[\[6\]](#) British pilots who tested the YP-59A found its performance unsatisfactory compared to the British Gloster Meteor jet.[\[6\]](#)[\[7\]](#)

Data Presentation

Table 1: XP-59A vs. P-59B General Specifications and Performance

Parameter	XP-59A (Prototype)	P-59B (Production)
Engine	2x General Electric Type I-A	2x General Electric J31-GE-5
Thrust per Engine	1,250 lbf (5.56 kN)	2,000 lbf (8.9 kN)
Maximum Speed	~390 mph (628 kph) [10]	409 mph (658 kph) at 35,000 ft [10]
Wingspan	49 ft (14.9 m) [4]	45 ft 6 in (13.87 m)
Vertical Stabilizer	Rounded Tip	Squared-off Tip
Wingtips	Rounded	Squared-off
Control Surfaces	Fabric-covered	All-metal

Table 2: Estimated Stability Derivatives (Representative Values)

Note: Specific historical aerodynamic data is not readily available. These values are representative for illustrating the expected aerodynamic improvements from the design changes. A positive $C_{n,\beta}$ indicates positive static directional stability.

Stability Derivative	XP-59A (Estimated)	P-59A/B (Estimated)	Description of Change
$C_{n,\beta}$ (Directional Stability)	Low Positive	Moderately Positive	Increased due to larger, squared-off vertical tail and ventral fin.
$C_{l,\beta}$ (Dihedral Effect)	Slightly Negative	Near Zero / Slightly Positive	Improved due to wingtip and other airframe modifications.
$C_{n,r}$ (Yaw Damping)	Low Negative	Moderately Negative	Improved damping from the larger vertical tail surface.
$C_{l,p}$ (Roll Damping)	Moderately Negative	Moderately Negative	Largely unchanged, but roll control effectiveness improved with metal ailerons.

Experimental Protocols

Protocol 1: Evaluation of Static Directional Stability

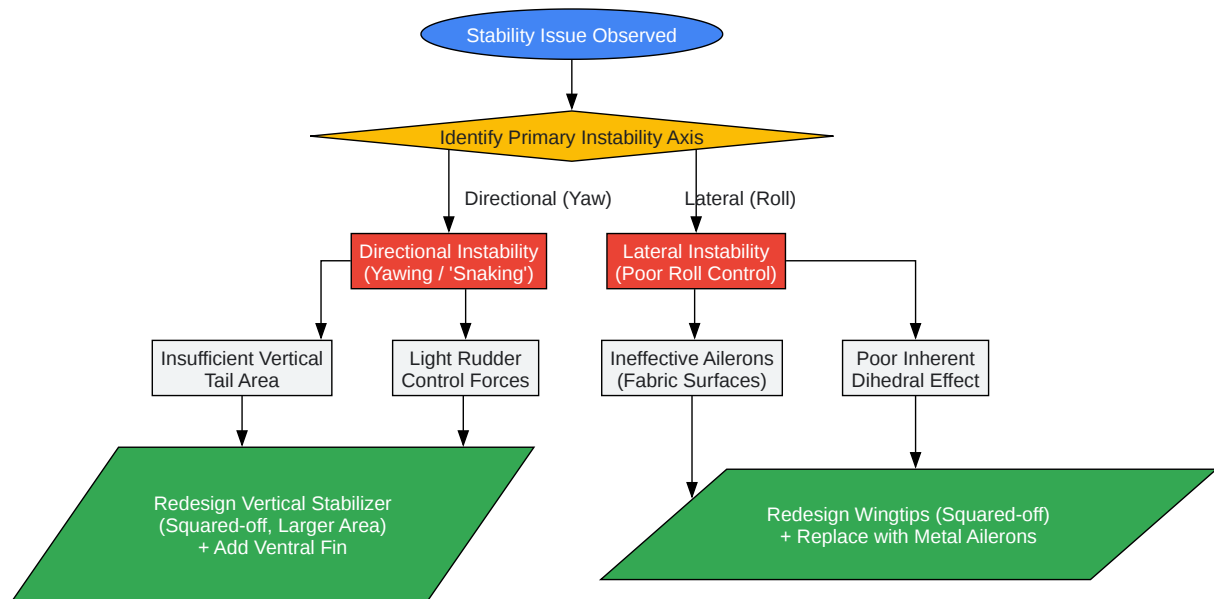
Objective: To quantify the static directional stability (weathercock stability) of the **XP-59A** airframe and assess the impact of tail surface modifications.

Methodology:

- Aircraft Preparation:
 - Install calibrated instrumentation to measure sideslip angle (β), rudder pedal force, rudder deflection angle (δr), and yaw rate (r).
 - Ensure the aircraft is loaded to a representative weight and center of gravity.

- Test Conditions:
 - Conduct tests at a safe altitude (e.g., 20,000 ft) in smooth air.
 - Perform tests at a series of calibrated airspeeds (e.g., 200, 250, 300 mph).
- Procedure (Steady-Heading Sideslips):
 - Establish straight, level, wings-level flight at the target airspeed.
 - Slowly apply rudder to induce a sideslip, using aileron to maintain a constant heading and wings-level attitude.
 - Once the aircraft is stabilized in the sideslip, record all relevant parameters (β , δ_r , aileron deflection, control forces).
 - Incrementally increase the sideslip angle to the maximum safe limit, recording data at each stable point.
 - Repeat the procedure for sideslips in the opposite direction.
- Data Analysis:
 - Plot the rudder deflection angle (δ_r) and aileron deflection angle versus the sideslip angle (β).
 - Plot the yawing moment coefficient (C_n) versus β . The slope of this curve, $C_{n,\beta}$, is the primary measure of static directional stability. A positive slope indicates stability.
 - Compare the $C_{n,\beta}$ values for the original (rounded tail) and modified (squared tail) configurations to quantify the improvement.

Visualizations



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Figure 1: Troubleshooting flowchart for **XP-59A** stability issues.



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
Figure 2: Workflow for directional stability flight testing.

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